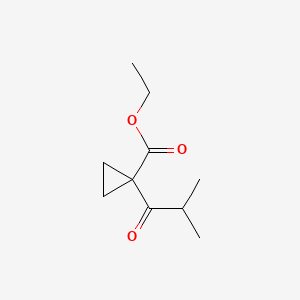
Ethyl1-(2-methylpropanoyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate is a chemical compound characterized by its unique structure, which includes an ester functional group and a cyclopropane ring. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common synthetic route involves the esterification of 1-(2-methylpropanoyl)cyclopropane-1-carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.
Friedel-Crafts Acylation: Another method includes the Friedel-Crafts acylation of cyclopropane with 2-methylpropanoyl chloride, followed by esterification with ethanol.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Strong nucleophiles like hydroxide ions (OH-) or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Cyclopropane-1-carboxylic acid or 2-methylpropanoic acid.
Reduction: Ethyl cyclopropane-1-carboxylate alcohol.
Substitution: Various substituted esters or amides.
科学的研究の応用
Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
類似化合物との比較
Ethyl 1-methylcyclopropanecarboxylate: Similar structure but lacks the 2-methylpropanoyl group.
Methyl 2-ethyl-1-(2-methylpropanoyl)cyclopropane-1-carboxylate: Similar ester group but different alkyl substituents.
Uniqueness: Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate is unique due to its specific combination of functional groups and cyclopropane ring, which confer distinct reactivity and properties compared to similar compounds.
This comprehensive overview highlights the significance of Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)10(5-6-10)8(11)7(2)3/h7H,4-6H2,1-3H3 |
InChIキー |
SWJMKLMZGAWYTK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC1)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


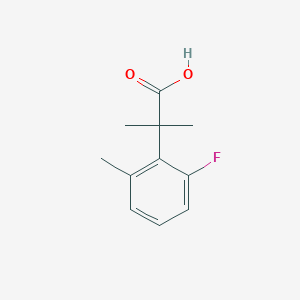
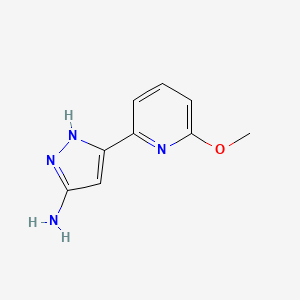
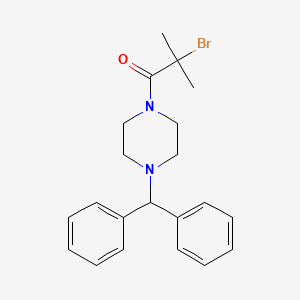
amine hydrochloride](/img/structure/B15318857.png)
![3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride](/img/structure/B15318863.png)
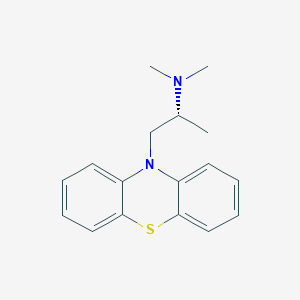
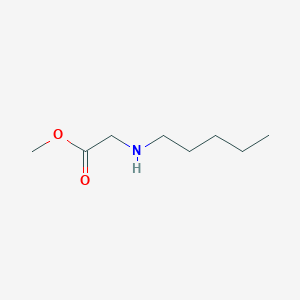

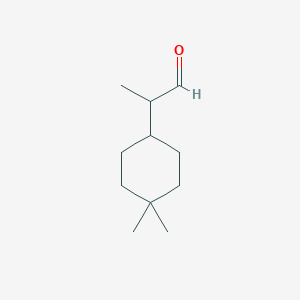
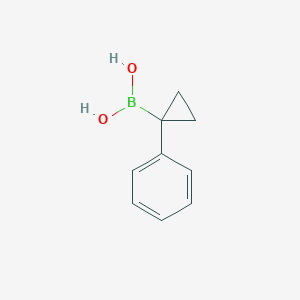
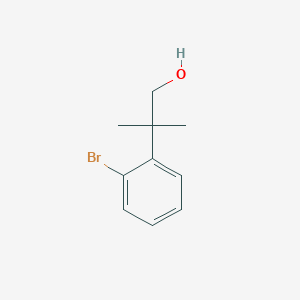


![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)
